Pan-Aurora Inhibition Profile: Danusertib vs. Isoform-Selective Inhibitors
Danusertib exhibits a balanced, pan-Aurora inhibitory profile across all three isoforms (A, B, and C), contrasting sharply with isoform-selective inhibitors. In cell-free assays, danusertib inhibits Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively [1]. In comparison, Alisertib (MLN8237) is a highly selective Aurora A inhibitor with an IC50 of 1.2 nM for Aurora A but only 396.5 nM for Aurora B, demonstrating >200-fold selectivity for Aurora A . Conversely, Barasertib (AZD1152-HQPA) is a highly selective Aurora B inhibitor with a Ki of <0.001 µM for Aurora B but a Ki of 1.4 µM for Aurora A, representing a >1400-fold selectivity for Aurora B [2].
| Evidence Dimension | Aurora Kinase Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Aurora A: 13 nM; Aurora B: 79 nM; Aurora C: 61 nM |
| Comparator Or Baseline | Alisertib: Aurora A: 1.2 nM, Aurora B: 396.5 nM; Barasertib: Aurora A Ki = 1.4 µM, Aurora B Ki = <0.001 µM |
| Quantified Difference | Danusertib shows balanced inhibition (A:B ratio ~1:6) vs. Alisertib (A:B ratio >1:330) and Barasertib (A:B ratio <1:1400). |
| Conditions | Cell-free biochemical kinase assays |
Why This Matters
The selection of a pan- versus isoform-selective Aurora inhibitor defines the biological phenotype; danusertib's profile is essential for studying the combined effects of inhibiting all three Aurora kinases simultaneously.
- [1] Adooq Bioscience. (n.d.). Danusertib (PHA-739358) Datasheet (A10715). View Source
- [2] PMC4685048. (2015). Table 1: Aurora inhibition data for clinical-stage inhibitors. View Source
